molecular formula C17H18Cl2KN2O5S B1261809 Rixapen (TN)

Rixapen (TN)

Cat. No.: B1261809
M. Wt: 472.4 g/mol
InChI Key: YXAOXPMBRWCBSF-HUDLNOPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rixapen (TN) is a synthetic steroid stimulant and antiestrogen agent with the molecular formula C₁₁H₁₇N₃O and a molecular weight of 405.97 g/mol . Its ATC code (G03GB02) classifies it under hormonal contraceptives for systemic use, specifically as an antiestrogen.

Properties

Molecular Formula

C17H18Cl2KN2O5S

Molecular Weight

472.4 g/mol

InChI

InChI=1S/C17H18Cl2N2O5S.K/c1-17(2)12(16(24)25)21-14(23)10(15(21)27-17)20-13(22)11(26-3)7-4-5-8(18)9(19)6-7;/h4-6,10-12,15H,1-3H3,(H,20,22)(H,24,25);/t10-,11?,12+,15-;/m1./s1

InChI Key

YXAOXPMBRWCBSF-HUDLNOPTSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC(=C(C=C3)Cl)Cl)OC)C(=O)O)C.[K]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)Cl)Cl)OC)C(=O)O)C.[K]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Similar Compounds

Key Structural Features

Rixapen’s structure is distinct from other antiestrogens and steroid-based compounds. Below is a comparative analysis of its molecular properties against Clomifene (Clomiphene) and Distraneurin , as referenced in the evidence:

Compound Molecular Formula Molecular Weight (g/mol) ATC Code Primary Use LD₅₀ (mg/kg)
Rixapen (TN) C₁₁H₁₇N₃O 405.97 G03GB02 Antiestrogen Not reported
Clomifene C₁₂H₁₂ClN₂O₆ 598.09 Not provided Fertility enhancement ~1700
Distraneurin Not provided Not provided J01CE07 Antibiotic (cephalosporin) Not reported

Structural Insights :

  • Rixapen has a smaller molecular weight compared to Clomifene , which contains a chlorine atom and additional oxygen/nitrogen groups. This difference may influence bioavailability and receptor-binding specificity .

Pharmacological and Clinical Comparison

Mechanism of Action
  • Rixapen (TN) : As a synthetic steroid stimulant, it likely modulates estrogen receptors (ERs) to inhibit estrogenic activity, though exact mechanisms (e.g., selective ER modulation or pure antagonism) are unspecified in the evidence .
  • Clomifene: A well-known selective estrogen receptor modulator (SERM) that blocks ERs in the hypothalamus, increasing gonadotropin secretion to induce ovulation .

Q & A

Q. How can researchers systematically identify literature gaps related to Rixapen (TN)?

Begin with a structured review of peer-reviewed databases (e.g., PubMed, Web of Science) using keywords like "Rixapen," "C11H17N3O," and "G03GB02." Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps in mechanistic studies, pharmacokinetic data, or therapeutic applications. Prioritize unresolved contradictions in efficacy or safety profiles across studies . Validate gaps by cross-referencing recent preprints and clinical trial registries to avoid redundancy .

Q. What experimental design principles are critical for in vitro studies assessing Rixapen (TN)?

Design experiments with rigorous controls (e.g., vehicle controls, positive/negative comparators) and replicate assays (n ≥ 3) to ensure statistical power. Specify Rixapen’s concentration ranges based on prior LD50 data (e.g., ~1700 mg/kg in related compounds) and solubility profiles . Document protocols in detail, including incubation times, cell lines, and instrumentation, to enable reproducibility . Tabulate raw data in supplementary materials with error margins and p-values .

Q. How should researchers characterize Rixapen’s (TN) structural and functional properties?

Use spectroscopic methods (NMR, HPLC-MS) to confirm molecular identity (C11H17N3O, MW 405.97) and purity (>95%). Compare results against published spectra in peer-reviewed databases. For functional assays, employ dose-response curves to quantify estrogen receptor modulation or steroidogenic activity, citing established protocols . Validate findings with orthogonal methods (e.g., gene expression analysis for anti-estrogen effects) .

Advanced Research Questions

Q. What methodologies resolve contradictions in Rixapen’s (TN) pharmacokinetic data across studies?

Conduct a meta-analysis of existing data, stratifying by administration routes (oral vs. intravenous) and model systems (in vivo vs. in vitro). Apply sensitivity analysis to identify confounding variables (e.g., metabolic enzymes, species-specific differences). Cross-validate using physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities . Prioritize studies with transparent raw data and methodological rigor .

Q. How can multi-omics approaches elucidate Rixapen’s (TN) mechanism of action?

Integrate transcriptomic, proteomic, and metabolomic datasets from treated cell lines or animal models. Use bioinformatics tools (e.g., pathway enrichment analysis) to identify dysregulated networks (e.g., steroidogenesis, apoptosis). Validate hypotheses with CRISPR/Cas9 knockout models or chemical inhibitors. Share omics data in FAIR-compliant repositories with detailed metadata .

Q. What strategies mitigate bias in high-throughput screening (HTS) for Rixapen (TN) analogs?

Employ blinded experimental designs and randomized plate layouts to avoid technical artifacts. Use Z’-factor validation to assess assay robustness. Cross-reference HTS hits with structural analogs (e.g., Clomifene derivatives) and validate via dose-response curves . Publish negative results to reduce publication bias .

Q. How can researchers optimize Rixapen’s (TN) formulation for targeted delivery?

Test nanoparticle encapsulation or prodrug strategies to enhance bioavailability. Use in vivo imaging (e.g., PET scans) to track tissue-specific accumulation. Compare formulations using pharmacokinetic parameters (AUC, Cmax) and toxicity profiles . Document synthesis protocols in supplementary materials, including characterization data (DLS, TEM) .

Methodological Guidelines

Ensuring reproducibility in Rixapen (TN) synthesis protocols
Provide step-by-step synthesis details, including catalysts, reaction temperatures, and purification methods. Report yields, purity thresholds, and spectral validation (e.g., IR, 1H-NMR) in tabular format . Share raw chromatograms and spectra in open-access repositories .

Designing robust SAR studies for Rixapen (TN) derivatives
Generate a structural library with systematic modifications (e.g., halogenation, alkyl chain variations). Test analogs in functional assays (e.g., receptor binding) and correlate results with computational docking models. Use heatmaps or 3D-QSAR plots to visualize structure-activity trends .

Addressing ethical considerations in preclinical Rixapen (TN) research
Obtain institutional animal care committee approval for in vivo studies. Adhere to ARRIVE guidelines for reporting animal experiments. For human cell lines, verify ethical sourcing and consent documentation .

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